molecular formula C15H10N2O6 B4290711 7,9-dinitrodibenzo[b,f]oxepin-3-yl methyl ether

7,9-dinitrodibenzo[b,f]oxepin-3-yl methyl ether

Cat. No.: B4290711
M. Wt: 314.25 g/mol
InChI Key: ANFMRSLJKKTEMW-UHFFFAOYSA-N
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Description

7,9-dinitrodibenzo[b,f]oxepin-3-yl methyl ether is a synthetic organic compound belonging to the dibenzo[b,f]oxepine family. This compound is characterized by the presence of two nitro groups and a methoxy group attached to the dibenzo[b,f]oxepine core. The dibenzo[b,f]oxepine scaffold is known for its diverse pharmacological activities and is of significant interest in medicinal chemistry.

Properties

IUPAC Name

9-methoxy-2,4-dinitrobenzo[b][1]benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O6/c1-22-11-4-2-9-3-5-12-13(17(20)21)6-10(16(18)19)7-15(12)23-14(9)8-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFMRSLJKKTEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-dinitrodibenzo[b,f]oxepin-3-yl methyl ether typically involves the following steps:

    Nitration: The dibenzo[b,f]oxepine core is nitrated using a mixture of concentrated nitric acid and sulfuric acid

    Methoxylation: The nitrated intermediate is then subjected to methoxylation using methanol and a suitable base, such as sodium methoxide. This step introduces the methoxy group at the desired position on the dibenzo[b,f]oxepine core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous-flow synthesis techniques are often employed to enhance reaction efficiency, reduce reaction times, and improve overall yield and purity .

Chemical Reactions Analysis

Types of Reactions

7,9-dinitrodibenzo[b,f]oxepin-3-yl methyl ether undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Oxidation: Potassium permanganate, water as solvent.

    Substitution: Sodium methoxide, methanol as solvent.

Major Products Formed

    Reduction: Formation of 7-methoxy-1,3-diaminodibenzo[b,f]oxepine.

    Oxidation: Formation of 7-hydroxy-1,3-dinitrodibenzo[b,f]oxepine.

    Substitution: Formation of various substituted dibenzo[b,f]oxepine derivatives depending on the nucleophile used.

Scientific Research Applications

7,9-dinitrodibenzo[b,f]oxepin-3-yl methyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,9-dinitrodibenzo[b,f]oxepin-3-yl methyl ether involves its interaction with tubulin heterodimers, leading to the disruption of the microtubular cytoskeleton. This disruption inhibits cell division and induces apoptosis in cancer cells . The compound binds to the colchicine-binding site on tubulin, preventing microtubule polymerization and stability.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f]oxepine: The parent compound without the nitro and methoxy groups.

    7-methoxy-1,3-diaminodibenzo[b,f]oxepine: A reduced form with amino groups instead of nitro groups.

    7-hydroxy-1,3-dinitrodibenzo[b,f]oxepine: An oxidized form with a hydroxyl group instead of a methoxy group.

Uniqueness

7,9-dinitrodibenzo[b,f]oxepin-3-yl methyl ether is unique due to the presence of both nitro and methoxy groups, which confer specific chemical reactivity and biological activity. Its ability to disrupt microtubule formation makes it a promising candidate for anticancer research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,9-dinitrodibenzo[b,f]oxepin-3-yl methyl ether
Reactant of Route 2
7,9-dinitrodibenzo[b,f]oxepin-3-yl methyl ether

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